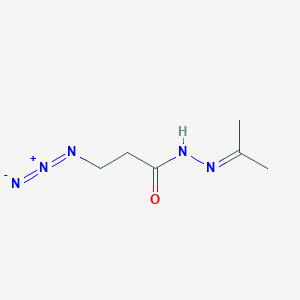

3-azido-N'-(propan-2-ylidene)propanehydrazide

Description

3-Azido-N'-(propan-2-ylidene)propanehydrazide is a chemical compound with the molecular formula C₆H₁₄N₄O. It is primarily used in scientific research and as a synthetic intermediate. This compound features an azido group (-N₃) attached to a propanehydrazide backbone, making it a versatile reagent in various chemical reactions.

Properties

IUPAC Name |

3-azido-N-(propan-2-ylideneamino)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-5(2)9-10-6(12)3-4-8-11-7/h3-4H2,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZJDESCTQVNNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)CCN=[N+]=[N-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-N'-(propan-2-ylidene)propanehydrazide typically involves the reaction of propanehydrazide with an azide source under controlled conditions. One common method is the reaction of propanehydrazide with sodium azide (NaN₃) in the presence of a suitable catalyst, such as copper(I) chloride (CuCl).

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-N'-(propan-2-ylidene)propanehydrazide undergoes various types of chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitroso compounds.

Reduction: The azido group can be reduced to form amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂).

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives

Reduction: Amino derivatives

Substitution: Alkylated or aminated products

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of hydrazones, including 3-azido-N'-(propan-2-ylidene)propanehydrazide, exhibit promising anticancer properties. These compounds can target various cancer types, including lung and breast cancers. For instance, studies have shown that azido compounds can enhance the efficacy of existing chemotherapeutic agents through synergistic effects .

Mechanism of Action

The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways associated with cell proliferation .

| Compound | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| This compound | Lung Cancer | Induces apoptosis via ROS generation | |

| This compound | Breast Cancer | Inhibits cell proliferation pathways |

Materials Science Applications

Synthesis of Functional Polymers

this compound can be utilized in the synthesis of functional polymers through click chemistry. The azide group allows for straightforward incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Nanomaterials Development

The compound also serves as a precursor for synthesizing nanomaterials with specific functionalities, such as drug delivery systems or biosensors. The ability to modify the azido group facilitates the attachment of various bioactive molecules .

Biochemical Applications

Enzyme Inhibition Studies

In biochemical research, hydrazones like this compound are studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to insights into enzyme mechanisms and potential therapeutic targets for metabolic diseases .

Case Study: Enzyme Inhibition

A recent study demonstrated that derivatives of hydrazones could effectively inhibit carbonic anhydrase, an enzyme implicated in various physiological processes. The azido group enhances binding affinity, making these compounds valuable tools for studying enzyme kinetics .

Summary of Findings

The applications of this compound span several fields:

- Medicinal Chemistry: Anticancer properties through apoptosis induction.

- Materials Science: Synthesis of functional polymers and nanomaterials.

- Biochemistry: Enzyme inhibition studies leading to potential therapeutic insights.

Mechanism of Action

3-Azido-N'-(propan-2-ylidene)propanehydrazide is similar to other azide-containing compounds, such as 4-azidoaniline and 2-azido-N-(propan-2-ylidene)propanehydrazide. its unique structure and reactivity profile set it apart. Unlike some other azides, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.

Comparison with Similar Compounds

4-azidoaniline

2-azido-N-(propan-2-ylidene)propanehydrazide

Azidothymidine (AZT)

5-azidopenicillanic acid

Biological Activity

3-Azido-N'-(propan-2-ylidene)propanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound features an azido group (-N₃) and a hydrazide moiety, which contribute to its reactivity and biological interactions. The presence of the azido group is particularly noteworthy, as it can facilitate various chemical transformations, including click reactions that are valuable in bioconjugation and drug development.

The biological activity of this compound may be attributed to several mechanisms:

- Protein Interaction : The compound can interact with proteins through hydrogen bonding and electrostatic interactions, potentially altering protein conformation and function.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of hydrazides exhibit antibacterial properties, which may extend to this compound. Its structure allows it to inhibit bacterial growth by disrupting cellular processes .

- Antioxidant Properties : Similar compounds have been shown to possess antioxidant activity, suggesting that this compound may also mitigate oxidative stress in biological systems .

Biological Activity Data

A summary of biological activities reported for this compound and related compounds is presented in the following table:

Antimicrobial Activity

One study investigated the antimicrobial effects of various hydrazone derivatives, including azido compounds. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further antimicrobial development .

Antioxidant Potential

Research on similar hydrazones revealed their ability to protect cells from oxidative damage. The antioxidant assays demonstrated that these compounds could effectively reduce oxidative stress markers in vitro, indicating a potential protective role against cellular damage .

Cytotoxic Effects

In cancer research, hydrazone derivatives have shown promising cytotoxic effects against various cancer cell lines. One study highlighted the ability of certain azido compounds to induce apoptosis, making them potential candidates for anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.